2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Description

BenchChem offers high-quality 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVBVQPGNSOHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, pyridine carboxylic acids represent a cornerstone scaffold, valued for their versatile biological activities and favorable pharmacological profiles. The strategic introduction of fluorine-containing functional groups, such as the difluoromethyl group, has emerged as a powerful tool to modulate key molecular properties including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of the physicochemical properties of a notable example of this class: 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to offer a practical framework for understanding and experimentally determining the critical physicochemical parameters of this molecule. While specific experimental data for this compound is not extensively available in public literature, this guide provides robust, field-proven methodologies for its characterization, empowering researchers to generate reliable data in their own laboratories.

Molecular Identity and Structure

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a substituted nicotinic acid derivative. The presence of the electron-withdrawing difluoromethyl group at the 2-position and the electron-donating methoxy group at the 5-position creates a unique electronic and steric environment that influences its chemical behavior and potential biological interactions.

| Identifier | Value |

| Chemical Name | 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid |

| Synonyms | 2-(DIFLUOROMETHYL)-5-METHOXYNICOTINIC ACID |

| CAS Number | 1256837-04-3[1] |

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

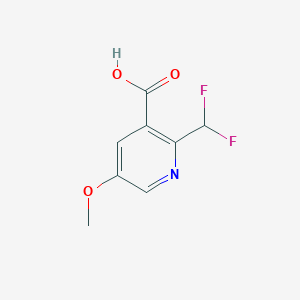

Molecular Structure Diagram

Caption: Molecular structure of the title compound.

Crystallinity and Thermal Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation and stability. While the specific crystal structure of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid has not been publicly reported, its determination is a crucial step in preclinical development.

Melting Point Determination

The melting point is a fundamental indicator of purity and is influenced by the crystal lattice energy.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.

-

A second, fresh sample is then heated to about 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

Solubility Profile

The solubility of a compound in aqueous and organic media is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility (Thermodynamic)

This is the equilibrium solubility of the compound in a buffered aqueous solution at a specific pH and temperature.

Experimental Protocol: Shake-Flask Method

-

Preparation: An excess amount of the solid compound is added to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

Caption: A streamlined workflow for determining thermodynamic solubility.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, the carboxylic acid moiety is acidic, while the pyridine nitrogen is basic. Determining these pKa values is essential for predicting its behavior in biological systems.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) and a standardized solution of strong base (e.g., NaOH) using an auto-titrator equipped with a calibrated pH electrode.

-

Data Analysis: The pH is recorded as a function of the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve, often calculated using the first or second derivative of the curve.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes and its binding to plasma proteins. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: n-Octanol and phosphate buffer (pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous buffer). This solution is then mixed with an equal volume of the other phase in a sealed vial.

-

Equilibration: The mixture is agitated until equilibrium is reached (typically several hours).

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).[4][5]

-

Calculation: LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: A step-by-step process for the experimental determination of LogD.

Spectroscopic Profile

While specific spectra are not available, the expected spectroscopic characteristics can be inferred from the molecular structure.

¹H NMR Spectroscopy

-

Pyridine Protons: Two aromatic protons on the pyridine ring are expected, likely appearing as doublets or singlets depending on coupling. Their chemical shifts will be influenced by the neighboring substituents.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected in the range of 3.5-4.0 ppm.

-

Difluoromethyl Proton: A characteristic triplet for the proton of the difluoromethyl group (-CHF₂) is anticipated at a downfield chemical shift due to the strong deshielding effect of the two fluorine atoms.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group (-COOH) is expected at a very downfield position (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of 160-180 ppm.

-

Pyridine Carbons: The five carbons of the pyridine ring will show distinct signals, with their chemical shifts influenced by the attached functional groups.

-

Methoxy Carbon: The carbon of the methoxy group will appear around 50-60 ppm.

-

Difluoromethyl Carbon: The carbon of the difluoromethyl group will exhibit a triplet due to one-bond coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H bond is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is anticipated around 1700-1730 cm⁻¹.[6]

-

C-F Stretch: Strong absorptions corresponding to the C-F bonds of the difluoromethyl group are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7] The presence of the difluoromethyl group would also lead to characteristic fragmentation pathways.

Conclusion

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid embodies a class of compounds with significant potential in pharmaceutical research. A thorough understanding and experimental determination of its physicochemical properties are paramount for advancing its development. This guide provides the necessary framework and detailed methodologies for researchers to undertake a comprehensive characterization of this molecule. The application of these standardized protocols will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the drug discovery and development pipeline.

References

-

PubChem. 3,5-Difluoropyridine-2-carboxylic acid. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

-

SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

Sources

An In-Depth Technical Guide to 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, identified by its CAS Number 1256837-04-3 , is a specialized heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique trifunctionalized pyridine structure, featuring a difluoromethyl group, a methoxy group, and a carboxylic acid moiety, makes it a valuable and versatile building block for the synthesis of complex, high-value molecules.

The incorporation of fluorine-containing substituents is a well-established strategy in drug design to enhance a molecule's metabolic stability, binding affinity, and bioavailability. The difluoromethyl (CF2H) group, in particular, is increasingly recognized as a bioisostere for hydroxyl, thiol, and amine groups, capable of participating in hydrogen bonding and modulating the physicochemical properties of a lead compound.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, offering a technical resource for researchers engaged in the development of novel pharmaceuticals and crop protection agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns and for predicting the characteristics of its derivatives.

Table 1: Physicochemical Properties of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 1256837-04-3 | [3] |

| Molecular Formula | C₈H₇F₂NO₃ | [1] |

| Molecular Weight | 203.14 g/mol | [1] |

| Predicted Density | 1.4±0.1 g/cm³ | |

| Predicted XlogP | 1.0 | [4] |

| Predicted pKa | 3.5 (acidic) | (Estimated based on similar structures) |

| Appearance | White to off-white solid (Typical) | (General observation for similar compounds) |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | (Inferred from common laboratory practice) |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic proton on the pyridine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), the carboxylic acid proton (a broad singlet at higher chemical shifts, >10 ppm), and a characteristic triplet for the proton of the difluoromethyl group (due to coupling with the two fluorine atoms).

-

¹³C NMR: The carbon spectrum would display signals for the six carbons of the pyridine ring, the methoxy carbon, the carboxylic acid carbon, and the carbon of the difluoromethyl group (which would appear as a triplet due to C-F coupling).

-

¹⁹F NMR: A doublet would be expected for the two equivalent fluorine atoms of the difluoromethyl group, coupled to the single proton.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group, the methoxy group, or parts of the pyridine ring.

Synthesis Strategies: Constructing the Fluorinated Pyridine Core

A general retrosynthetic analysis suggests that the target molecule can be constructed from simpler, commercially available precursors. One potential synthetic pathway is outlined below.

A Plausible Synthetic Workflow

A plausible, though not experimentally verified, synthetic route could involve the following key transformations:

-

Construction of the Pyridine Ring: The synthesis would likely commence with a ring-forming reaction to create the pyridine core with the desired substitution pattern. Methods such as the Hantzsch pyridine synthesis or variations thereof, using appropriately substituted starting materials, could be employed. Alternatively, functionalization of a pre-existing pyridine ring is a common strategy.

-

Introduction of the Difluoromethyl Group: The introduction of the difluoromethyl group is a critical step. This can be achieved through various methods, including:

-

Direct C-H Difluoromethylation: Recent advances in organic synthesis have led to methods for the direct difluoromethylation of heterocyclic compounds, although this can sometimes suffer from issues with regioselectivity.

-

From a Carboxylic Acid Precursor: A common strategy involves the conversion of a carboxylic acid at the 2-position to a difluoromethyl group.

-

From an Aldehyde or Ketone: The corresponding aldehyde at the 2-position could be converted to the difluoromethyl group using reagents like DAST (diethylaminosulfur trifluoride).

-

-

Hydrolysis of an Ester Precursor: It is common to carry out the synthesis with the carboxylic acid group protected as an ester (e.g., a methyl or ethyl ester) to avoid unwanted side reactions. The final step would then be the hydrolysis of this ester under acidic or basic conditions to yield the desired carboxylic acid.

Experimental Protocol: A Generalized Approach for the Synthesis of Substituted Nicotinic Acids

The following is a generalized protocol for the synthesis of a substituted nicotinic acid derivative, which illustrates the type of steps that would be involved in the synthesis of the target compound. Note: This is a representative example and would require significant optimization and adaptation for the specific synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

-

Esterification of the Starting Pyridine: A suitable pyridine precursor is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to protect the carboxylic acid group as an ester.

-

Functional Group Interconversion: The esterified pyridine is then subjected to a series of reactions to introduce the other necessary functional groups (in this case, the methoxy and the precursor to the difluoromethyl group). This could involve nucleophilic aromatic substitution or other cross-coupling reactions.

-

Difluoromethylation: The precursor group at the 2-position is converted to the difluoromethyl group using an appropriate fluorinating agent.

-

Saponification: The final ester is hydrolyzed using a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to yield the final carboxylic acid product.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemical Development

The unique structural features of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid make it a highly valuable intermediate in the synthesis of bioactive molecules.

1. Pharmaceutical Applications:

The pyridine core is a common scaffold in many approved drugs. The introduction of a difluoromethyl group can significantly enhance the pharmacological properties of a drug candidate. Pyridine-3-carboxylic acid derivatives, in general, have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and anti-hyperglycemic agents. The fluorine atoms in the difluoromethyl group can improve metabolic stability by blocking sites of oxidation, and the methoxy group can influence the molecule's conformation and binding to target proteins.

This building block is particularly useful for the synthesis of compounds targeting:

-

Inflammatory Diseases: The pyridine-3-carboxylic acid scaffold has been explored for the development of novel anti-inflammatory agents.

-

Infectious Diseases: The unique electronic properties of the substituted pyridine ring can be leveraged to design new antibacterial and antifungal agents.

2. Agrochemical Applications:

In the field of agrochemicals, this compound serves as a key intermediate for the development of modern fungicides and herbicides.[1] The difluoromethyl group is known to enhance the efficacy of these agents. The fluorine component can increase the compound's ability to penetrate cell membranes and improve its metabolic stability in the target organism, leading to more potent and selective crop protection agents.

The structural motifs present in 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid are found in various patented agrochemical compounds, highlighting its importance in the industry. For instance, related trifluoromethyl- and difluoromethyl-pyridine carboxylic acids are known metabolites or precursors to potent fungicides.

Logical Relationship of Applications

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

-

Hazard Identification: While specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance. It is likely to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a fume hood.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and seek medical advice.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Outlook

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a key building block in the modern synthetic chemist's toolbox. Its strategic combination of a difluoromethyl group, a methoxy moiety, and a carboxylic acid function on a pyridine scaffold provides a platform for the development of novel and improved pharmaceuticals and agrochemicals. The continued exploration of new synthetic routes to this and related compounds, as well as the investigation of its utility in diverse biological targets, will undoubtedly lead to the discovery of new and valuable bioactive molecules. As the demand for more effective and safer drugs and crop protection agents grows, the importance of such fluorinated building blocks will only continue to increase.

References

-

Kiss, L., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837. [Link]

-

PubMed. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

-

Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

-

ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

-

MySkinRecipes. 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. [Link]

- Google Patents. (1987). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

PubChemLite. 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid (C8H7F2NO2). [Link]

-

National Center for Biotechnology Information. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

-

Universität Münster. (2019). New building blocks for drug discovery. [Link]

-

PubChemLite. 2-(difluoromethyl)pyridine-3-carboxylic acid (C7H5F2NO2). [Link]

- Google Patents. (2011).

-

Justia Patents. (2022). New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. [Link]

- Google Patents. (1995).

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

- Google Patents. (2016).

-

National Center for Biotechnology Information. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]

Sources

- 1. 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid [myskinrecipes.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1804468-54-9|2-(Difluoromethyl)-5-fluoro-6-methoxypyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2-(difluoromethyl)pyridine-3-carboxylic acid (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Investigating the Therapeutic Potential of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Introduction

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of developing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The molecule 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid represents a compound of significant interest, integrating three key pharmacophoric elements: a pyridine-3-carboxylic acid core, a methoxy substituent, and a difluoromethyl group. While direct therapeutic targets of this specific molecule are not yet extensively documented in public literature, its structural components are prevalent in a wide range of biologically active agents. This guide provides a comprehensive framework for researchers and drug development professionals to explore and validate the potential therapeutic targets of this promising compound.

The pyridine carboxylic acid scaffold is a well-established privileged structure in medicinal chemistry, forming the basis for numerous approved drugs targeting a wide array of conditions including cancer, inflammation, infections, and metabolic disorders[1][2][3]. The introduction of a difluoromethyl group is a modern medicinal chemistry strategy used to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins[4][5][6]. This fluorination can improve cell membrane permeability and protect against metabolic degradation, making such compounds valuable in designing potent and selective therapeutic agents[7][8]. Furthermore, methoxypyridine derivatives have been successfully developed as inhibitors of key signaling molecules and as intermediates for agents targeting neurological disorders[9][10].

This document will dissect the therapeutic potential of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid by postulating logical target classes based on established activities of structurally related compounds. For each postulated target class, we will provide the scientific rationale, detailed experimental protocols for validation, and visual workflows to guide the research process.

Part 1: Postulated Target Class I - Protein Kinases

Scientific Rationale

The pyridine core is a ubiquitous scaffold in small-molecule kinase inhibitors. Its nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. Numerous trifluoromethyl and methoxy-substituted pyridine derivatives have been reported as potent kinase inhibitors, including those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer[4][10]. The difluoromethyl group on the target compound can increase its binding affinity and selectivity for specific kinases. Given the high prevalence of this scaffold in oncology and immunology, protein kinases represent a primary and highly plausible target class.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad screening and progressing to specific, mechanistic studies.

Workflow Diagram: Kinase Target Validation

Caption: Tiered experimental workflow for kinase target validation.

Detailed Experimental Protocols

Protocol 1: In Vitro IC50 Determination (Example: PI3Kα)

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™) that measures ADP production as an indicator of kinase activity.

-

Reagents: Recombinant human PI3Kα, kinase buffer, ATP, substrate (e.g., PIP2), and ADP-Glo™ reagent kit.

-

Procedure: a. Prepare a 10-point serial dilution of 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid (e.g., from 100 µM to 5 nM). b. In a 384-well plate, add 5 µL of kinase buffer containing the substrate. c. Add 1 µL of the compound dilution or DMSO (vehicle control). d. Add 2 µL of the PI3Kα enzyme solution and incubate for 10 minutes at room temperature. e. Initiate the reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at room temperature. f. Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol. g. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Downstream Signaling (Example: PI3K/AKT Pathway)

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of the compound (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, and a loading control like β-actin). c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein levels to total protein levels. A dose-dependent decrease in phosphorylation of AKT and its downstream targets indicates on-target cellular activity.

Part 2: Postulated Target Class II - Epigenetic Modulators (Lysine Demethylases)

Scientific Rationale

Pyridine-3-carboxylic acid derivatives have been identified as potential inhibitors of lysine demethylases (KDMs), a class of enzymes crucial for regulating gene expression through histone modifications[11]. These enzymes are often dysregulated in cancer. The carboxylic acid moiety of the compound can chelate the iron cofactor in the active site of Jumonji C domain-containing KDMs, while the substituted pyridine ring can form specific interactions with surrounding residues, providing a strong basis for this hypothesis.

Experimental Validation Workflow

Workflow Diagram: KDM Target Validation

Caption: Tiered experimental workflow for KDM target validation.

Detailed Experimental Protocols

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding.

-

Procedure: a. Culture cells (e.g., HeLa) and harvest by trypsinization. Resuspend in PBS with protease inhibitors. b. Treat the cell suspension with the compound at a high concentration (e.g., 50 µM) or vehicle (DMSO) for 1 hour at 37°C. c. Aliquot the cell suspension into PCR tubes. d. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. e. Lyse the cells by three freeze-thaw cycles. f. Centrifuge to separate soluble (stabilized) proteins from precipitated proteins. g. Analyze the supernatant (soluble fraction) by Western blot using an antibody against the suspected KDM target (e.g., KDM4A).

-

Analysis: A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates direct target engagement in a cellular context.

Part 3: Postulated Target Class III - GPCRs and Ion Channels

Scientific Rationale

Structurally related pyridine carboxamides and methoxypyridine derivatives have shown activity as cannabinoid receptor 2 (CB2) agonists and as intermediates for potent antagonists of dopamine (D2/D3) and serotonin (5-HT3) receptors[12][13]. These targets are critical in modulating inflammatory pain and neurological disorders. The specific arrangement of the methoxy, difluoromethyl, and carboxylic acid groups on the pyridine ring can facilitate the necessary interactions (H-bonding, hydrophobic, electrostatic) within the binding pockets of various G-protein coupled receptors (GPCRs) or ion channels.

Experimental Validation Workflow

Workflow Diagram: GPCR/Ion Channel Target Validation

Caption: Tiered workflow for GPCR/Ion Channel target validation.

Detailed Experimental Protocols

Protocol 4: cAMP Hunter™ Assay (for Gs/Gi-coupled GPCRs)

-

Principle: This is a competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels upon GPCR activation or inhibition.

-

Cell Lines: Use a cell line stably expressing the target GPCR (e.g., CHO-K1 cells expressing CB2).

-

Procedure: a. Plate the cells in a 384-well assay plate and incubate overnight. b. Prepare serial dilutions of the test compound. c. For antagonist mode: Add the test compound and incubate, then add a known agonist (e.g., CP-55,940 for CB2) at its EC80 concentration. d. For agonist mode: Add the test compound directly. e. Incubate for 30-60 minutes at 37°C. f. Lyse the cells and detect cAMP levels using the enzyme fragment complementation (EFC) technology as per the manufacturer's protocol (DiscoverX).

-

Analysis: Generate dose-response curves to determine the IC50 (for antagonists) or EC50 (for agonists) of the compound.

Part 4: Postulated Target Class IV - Bacterial Quorum Sensing

Scientific Rationale

Recent studies have demonstrated that 2-difluoromethylpyridine derivatives can act as effective inhibitors of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa[14]. QS is a cell-to-cell communication system that controls virulence factor production and biofilm formation. Inhibiting QS is a promising anti-infective strategy that is less likely to induce resistance than traditional bactericidal antibiotics. The difluoromethylpyridine scaffold in the title compound makes QS systems a plausible target.

Experimental Validation Workflow

Workflow Diagram: Quorum Sensing Inhibition Validation

Caption: Workflow for validating Quorum Sensing inhibition activity.

Detailed Experimental Protocols

Protocol 5: Biofilm Formation Inhibition Assay

-

Principle: Quantify the ability of a compound to inhibit the formation of bacterial biofilms on a solid surface using crystal violet staining.

-

Procedure: a. In a 96-well microtiter plate, add 100 µL of bacterial culture (P. aeruginosa PAO1) in LB broth. b. Add the test compound at various sub-MIC (Minimum Inhibitory Concentration) concentrations. Include a vehicle control. c. Incubate the plate without shaking for 24-48 hours at 37°C. d. Discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria. e. Fix the biofilms with methanol for 15 minutes. f. Stain the attached biofilms with 0.1% crystal violet solution for 20 minutes. g. Wash away excess stain with water and air dry the plate. h. Solubilize the bound dye with 30% acetic acid or ethanol.

-

Analysis: Measure the absorbance of the solubilized dye at 570-595 nm. A dose-dependent reduction in absorbance indicates biofilm inhibition.

Summary and Quantitative Data Table

To effectively track and compare the outcomes of the proposed validation studies, all quantitative data should be systematically organized.

| Target Class | Primary Assay | Key Parameter | Example Target | Hypothesized Outcome for Active Compound |

| Protein Kinases | In Vitro Kinase Assay | IC50 | PI3Kα | IC50 < 1 µM |

| Epigenetic Modulators | In Vitro Demethylase Assay | IC50 | KDM4A | IC50 < 10 µM |

| GPCRs | Radioligand Binding Assay | Kᵢ | CB2 Receptor | Kᵢ < 500 nM |

| GPCRs | Functional cAMP Assay | EC50 / IC50 | CB2 Receptor | EC50/IC50 < 1 µM |

| Bacterial QS | Biofilm Inhibition Assay | IC50 | P. aeruginosa | IC50 < 50 µM |

Conclusion

The compound 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a molecule with substantial therapeutic potential, inferred from the well-documented biological activities of its constituent chemical motifs. The most promising avenues for investigation lie in its potential as an inhibitor of protein kinases, epigenetic modulators like KDMs, a modulator of GPCRs involved in pain and neurology, or as an anti-infective agent targeting bacterial quorum sensing. The structured, tiered validation approach outlined in this guide, combining biochemical, cellular, and phenotypic assays, provides a rigorous and efficient pathway to elucidate its mechanism of action and identify its primary therapeutic targets. Successful execution of these studies will pave the way for further preclinical and clinical development.

References

-

Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12, 2065-2070. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: [Link]

-

University of Münster. (2024). Chemists develop New method for introducing fluorinated components into molecules. Available at: [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

-

Ali, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]

-

ResearchGate. (n.d.). Binding pose of pyridine-3-carboxylic acid derivatives. Available at: [Link]

-

Dziadulewicz, E. K., et al. (2009). Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Ali, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Available at: [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (n.d.). Arkivoc. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. Available at: [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 7. nbinno.com [nbinno.com]

- 8. 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid [myskinrecipes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Abstract

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a novel synthetic compound with significant potential in the agrochemical sector. This technical guide provides a comprehensive analysis of its core mechanism of action, drawing upon established principles of structurally related compounds and outlining a clear, scientifically-grounded hypothesis. Based on its structural features, particularly the pyridine carboxylic acid scaffold, the primary mechanism of action is identified as the mimicry of the plant hormone auxin, leading to potent herbicidal effects. This guide will delve into the molecular underpinnings of this mechanism, propose a robust experimental framework for its validation, and discuss secondary potential activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new agrochemicals and pharmaceuticals.

Introduction and Compound Profile

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a fluorinated pyridine derivative (Figure 1). While specific research on this exact molecule is not extensively published, its structural components provide significant insights into its likely biological activity. The pyridine carboxylic acid core is a well-known pharmacophore in a class of synthetic auxin herbicides[1][2]. The inclusion of a difluoromethyl group is a modern medicinal chemistry strategy to enhance metabolic stability and membrane permeability, often leading to improved efficacy and a better pharmacokinetic profile[3]. The methoxy group can also influence the electronic properties and binding affinity of the molecule to its target.

One of the commercial applications of this compound is as an intermediate in the synthesis of fungicides and herbicides[4]. This dual potential necessitates a thorough investigation into its precise mechanism of action to guide further development and application.

| Compound Attribute | Value |

| IUPAC Name | 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid |

| CAS Number | 1256837-04-3 |

| Molecular Formula | C₈H₇F₂NO₃ |

| Molecular Weight | 203.14 g/mol |

| Primary Predicted Activity | Herbicidal (Synthetic Auxin) |

| Secondary Potential Activity | Fungicidal (Succinate Dehydrogenase Inhibitor) |

Figure 1: Chemical Structure of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Primary Mechanism of Action: Synthetic Auxin Activity

The most plausible mechanism of action for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is that of a synthetic auxin herbicide. Pyridine carboxylic acids are a well-established class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2].

The Auxin Signaling Pathway

In plants, auxin controls numerous growth and developmental processes. Its signaling pathway is primarily mediated by the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which are components of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The binding of auxin to TIR1 promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes and leading to controlled growth[1].

Molecular Mimicry and Disruption of Homeostasis

Synthetic auxins like the pyridine carboxylic acids bind to the auxin co-receptor complex (TIR1/AFB) with high affinity and stability. This persistent binding leads to the continuous degradation of Aux/IAA repressors and a sustained, uncontrolled activation of auxin-responsive genes. This "overstimulation" of the auxin signaling pathway results in a cascade of detrimental physiological effects, including epinastic growth, stem twisting, and ultimately, plant death[1][2]. The plant essentially "grows itself to death" due to the inability to downregulate the auxin signal.

A notable example is the herbicide fluopyram, where a metabolite, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, which is structurally similar to our compound of interest, was found to cause herbicide-like growth disorders in grapevines due to its auxin-like activity[5]. This strongly supports the hypothesis that the pyridine carboxylic acid moiety is the key driver of this herbicidal mechanism.

Caption: Proposed synthetic auxin mechanism of action.

Secondary Mechanism of Action: Potential Succinate Dehydrogenase Inhibition

While the evidence for an auxin-like mechanism is strong, the mention of fungicidal applications for related compounds warrants consideration of an alternative mechanism. Pyridine carboxamides, such as boscalid, are known to function as succinate dehydrogenase inhibitors (SDHIs)[6][7].

The Role of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death[6].

Structural Considerations

While 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a carboxylic acid and not a carboxamide, the core pyridine structure is present in some SDHIs. It is conceivable that the molecule could exhibit some inhibitory activity against fungal SDH, although it is likely to be less potent than optimized carboxamide derivatives.

Caption: Experimental workflow for mechanism of action validation.

Conclusion

Based on a comprehensive analysis of its chemical structure and the activities of related compounds, the primary mechanism of action for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is strongly hypothesized to be that of a synthetic auxin, resulting in herbicidal activity. The molecule likely mimics natural auxin, leading to the overstimulation of auxin signaling pathways and subsequent plant death. A secondary, less probable mechanism is the inhibition of fungal succinate dehydrogenase. The experimental protocols outlined in this guide provide a clear path to empirically validate these hypotheses and definitively establish the compound's mode of action, thereby enabling its targeted development as a next-generation agrochemical.

References

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

-

Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. [Link]

-

Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

-

Fungicide Modes of Action and Spectrum. [Link]

-

2-Methoxypyridine-4-carboxylic acid. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]

-

Herbicides, Pyridine Carboxylate. [Link]

-

3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. [Link]

-

Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

- Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.

-

Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Link]

-

2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

- Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

- Carbocyclic compounds.

- Preparation of pyridonecarboxylic acid antibacterials.

- Process for the prepar

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to the Solubility and Stability of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters are not merely academic data points; they are key determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the detailed investigation of the aqueous solubility and chemical stability of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry.[1][2]

As a Senior Application Scientist, this document is structured to provide not only the "what" and "how" of experimental protocols but also the "why." By understanding the rationale behind each experimental choice, researchers can better interpret data, troubleshoot challenges, and make informed decisions in the progression of a drug development program. The pyridine carboxylic acid scaffold is a well-established pharmacophore, and understanding the nuances of its derivatives is crucial for harnessing their therapeutic potential.[1][3] This guide will equip researchers with the necessary tools to rigorously assess the viability of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid as a drug candidate.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a paramount property influencing a drug's absorption and, consequently, its bioavailability.[4] Poor solubility can be a significant hurdle in formulation development and can lead to variable drug exposure in patients. Therefore, a precise and early determination of a compound's solubility profile is essential. This section outlines the methodologies for determining both the thermodynamic and kinetic solubility of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for this determination due to its reliability.[5][6]

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid to a known volume of each buffer in separate, sealed vials. The excess solid should be visually apparent.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-72 hours).[7]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the supernatant from the undissolved solid by centrifugation or filtration.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

| pH | Temperature (°C) | Solubility (µg/mL) |

| 1.2 | 25 | [Insert Data] |

| 4.5 | 25 | [Insert Data] |

| 6.8 | 25 | [Insert Data] |

| 7.4 | 25 | [Insert Data] |

| 1.2 | 37 | [Insert Data] |

| 4.5 | 37 | [Insert Data] |

| 6.8 | 37 | [Insert Data] |

| 7.4 | 37 | [Insert Data] |

Kinetic Solubility: A High-Throughput Approach

In early drug discovery, where compound availability may be limited, kinetic solubility assays provide a higher-throughput alternative to thermodynamic methods.[6] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock, typically in dimethyl sulfoxide (DMSO).[7]

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid in DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer.

-

Precipitation Detection: Measure the turbidity of each well using a laser nephelometer.[4] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Caption: Workflow for nephelometric kinetic solubility determination.

Part 2: Chemical Stability Assessment

Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy.[9] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods.[10][11]

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to promote degradation.[12][13] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradants from the parent compound.[11]

-

Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.[13]

-

Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.[13]

-

Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.[12]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9]

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | [Insert Data] | [Insert Data] |

| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | [Insert Data] | [Insert Data] |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | RT | [Insert Data] | [Insert Data] |

| Thermal Degradation | Dry Heat | 48 hours | 80°C | [Insert Data] | [Insert Data] |

| Photostability | ICH Q1B compliant light exposure | - | RT | [Insert Data] | [Insert Data] |

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[14][15] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing SIMs.[16][17]

The development of a robust SIM for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid should focus on achieving adequate separation between the parent peak and all potential degradation products generated during the forced degradation studies.

-

Column and Mobile Phase Selection: Based on the polarity of the molecule (a pyridine carboxylic acid), a reverse-phase HPLC method is a suitable starting point. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[16]

-

Gradient Optimization: A gradient elution is often necessary to resolve all degradants with varying polarities in a reasonable run time.

-

Detector Wavelength Selection: The UV detector wavelength should be chosen at the λmax of the parent compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Caption: Logical pathway for the development and validation of a stability-indicating HPLC method.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a cornerstone of preclinical drug development. For 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, the data generated from these studies will provide a clear and comprehensive profile of its physicochemical properties. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product. By adhering to these rigorous, scientifically-grounded methodologies, researchers can confidently advance promising candidates through the development pipeline.

References

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 98-105.

- Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 337-353.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Persson, E. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.

- Aouad, M. R., & Al-Suwaidan, E. A. (2015). Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Journal of advanced pharmaceutical technology & research, 6(4), 180–189.

- Jadhav, S. B., et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-256.

- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.

- Sharma, S., & Singh, S. (2012). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2911-2919.

- Kumar, A., & MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00088.

- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).

- Patel, R. M., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Research & Review, 3(10), 46-56.

- Kumar, S. K., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry.

- Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00088.

- ResearchGate. (n.d.). Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA).

- Aradigm Corporation. (2018). A practical guide to forced degradation and stability studies for drug substances.

- Singh, S., & Bakshi, M. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020.

- Pharmaguideline. (n.d.).

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rheolution.com [rheolution.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. scispace.com [scispace.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. scispace.com [scispace.com]

- 14. ijtsrd.com [ijtsrd.com]

- 15. ijpsr.com [ijpsr.com]

- 16. irjpms.com [irjpms.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

Navigating the Synthesis and Procurement of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid: A Technical Overview for Researchers

For Immediate Release

Shanghai, China – January 20, 2026 – As a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals, 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid (CAS No. 1256837-04-3) is gaining significant attention within the scientific community. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its commercial availability, chemical properties, and strategic importance in modern synthetic chemistry.

Introduction: The Significance of the Difluoromethyl Moiety

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The difluoromethyl (CHF₂) group, in particular, offers a unique combination of properties. It can act as a bioisostere for a hydroxyl group or a lipophilic hydrogen bond donor, enhancing metabolic stability, binding affinity, and cell permeability of parent molecules. 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid serves as a valuable building block, providing a scaffold to introduce this advantageous moiety into complex target structures. Its utility is particularly noted in the synthesis of fungicides and herbicides, where the pyridine ring system is a common pharmacophore and the difluoromethyl group contributes to enhanced bioactivity.[1]

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of key starting materials. 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is available from a number of specialized chemical suppliers. Researchers should note that this is often a research-grade chemical, and availability and purity may vary between suppliers.

Table 1: Commercial Suppliers of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic Acid

| Supplier | CAS Number | Additional Notes |

| BLDpharm | 1256837-04-3 | Offers a range of related fluorinated pyridine carboxylic acids. |

| ChemicalBook | 1256837-04-3 | Provides a platform with multiple vendors and basic physical properties.[2] |

| MySkinRecipes | 1256837-04-3 | Lists the compound with ≥95% purity for research purposes.[1] |

| AccelaChem | 1256837-04-3 | Lists the compound under its synonym, 2-(Difluoromethyl)-5-methoxynicotinic Acid. |

Physicochemical Properties and Handling

While detailed experimental data for this specific compound is not widely published, some general properties can be inferred from supplier information and analogous structures.

-

Molecular Formula: C₈H₇F₂NO₃

-

Molecular Weight: 203.14 g/mol [1]

-

Storage: Recommended storage is at room temperature.[1]

Safety Precautions: As with all fluorinated organic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Characterization: An Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons (a singlet around 3.9 ppm), and the difluoromethyl proton (a triplet due to coupling with the two fluorine atoms). The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon spectrum will feature signals for the pyridine ring carbons, the carboxylic acid carbonyl carbon, the methoxy carbon, and the difluoromethyl carbon (which will appear as a triplet due to one-bond coupling with the fluorine atoms).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is typically characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[3] A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.[3] Additional peaks corresponding to C-O, C-N, and C-F bond vibrations will also be present.

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids often exhibit a visible molecular ion peak. Common fragmentation patterns include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Synthetic Pathways: A Strategic Approach

Detailed, peer-reviewed synthetic procedures for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid are not extensively documented. However, the synthesis of analogous fluorinated pyridine carboxylic acids often involves multi-step sequences. A general, logical workflow for its potential synthesis can be conceptualized as follows:

Caption: A conceptual workflow for the synthesis of the target molecule.

This proposed pathway highlights the key transformations required. The introduction of the difluoromethyl group is a critical step and can be challenging. Modern methods often employ sources of difluorocarbene or related difluoromethylating agents. The final carboxylation step could potentially be achieved through metallation followed by quenching with carbon dioxide.

Applications in Research and Development

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity. Its structural features make it an attractive starting material for the development of:

-

Fungicides and Herbicides: The pyridine core is a well-established scaffold in agrochemicals, and the difluoromethyl group can enhance efficacy and metabolic stability.

-

Pharmaceuticals: In drug discovery, this compound can be used to synthesize novel therapeutic agents targeting a range of diseases, including inflammatory and infectious conditions.[1] The difluoromethyl group can modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Conclusion

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a valuable chemical tool for researchers in the life sciences. While detailed experimental data on its synthesis and spectroscopic properties are not widely disseminated, its commercial availability from several suppliers facilitates its use in research and development. The strategic incorporation of the difluoromethyl group via this intermediate holds significant promise for the discovery of new and improved bioactive molecules. Researchers are advised to obtain supplier-specific documentation for detailed handling and safety information.

References

A comprehensive list of references will be compiled upon the availability of more specific literature pertaining to the synthesis, characterization, and application of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. The current guide is based on information from chemical supplier databases and general literature on related compounds.

Sources

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, three-step protocol for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, a key building block in medicinal chemistry. The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol moieties, and its incorporation into heterocyclic scaffolds like pyridine is of significant interest in drug discovery. The presented synthetic route begins with the commercially available 2-chloro-5-methoxypyridine and proceeds through a directed ortho-metalation and cyanation, followed by a palladium-catalyzed difluoromethylation, and concludes with the hydrolysis of the nitrile to the target carboxylic acid. This protocol is designed to be a robust and reproducible method for accessing this important fluorinated pyridine derivative.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (-CHF2) has emerged as a particularly interesting substituent, as it can act as a bioisostere of hydroxyl and thiol groups, potentially forming hydrogen bonds with target proteins. Pyridine and its derivatives are ubiquitous scaffolds in drug molecules. Therefore, the development of efficient synthetic routes to novel difluoromethylated pyridine building blocks, such as 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, is a critical endeavor for the advancement of medicinal chemistry programs.

This document outlines a comprehensive, step-by-step protocol for the synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid. The described methodology is based on a sequence of established and reliable chemical transformations, providing a practical guide for researchers in the field.

Overall Synthetic Scheme

The synthesis of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is proposed to be accomplished in three main steps, starting from 2-chloro-5-methoxypyridine:

-

Step 1: Cyanation via Directed Ortho-Metalation - Introduction of a cyano group at the C-3 position of 2-chloro-5-methoxypyridine.

-

Step 2: Palladium-Catalyzed Difluoromethylation - Replacement of the chloro group with a difluoromethyl group.

-

Step 3: Hydrolysis - Conversion of the cyano group to a carboxylic acid.

Caption: Overall synthetic workflow for the preparation of the target compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified.

-

2-chloro-5-methoxypyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

p-Toluenesulfonyl cyanide (TsCN)

-

Palladium(II) acetate (Pd(OAc)2)

-

BrettPhos

-

(Difluoromethyl)trimethylsilane (TMSCF2H)

-

Potassium fluoride (KF)

-

1,4-Dioxane

-

Sulfuric acid (H2SO4)

-

Diethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Instrumentation

-

Standard laboratory glassware

-

Magnetic stirrers with heating plates

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Column chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methoxy-3-cyanopyridine

This step involves the regioselective introduction of a cyano group at the C-3 position of 2-chloro-5-methoxypyridine via directed ortho-metalation. The use of lithium diisopropylamide (LDA), a strong, non-nucleophilic base, is crucial to promote deprotonation at the C-3 position, which is activated by both the adjacent chloro and the ortho-methoxy directing groups, while minimizing nucleophilic attack at the pyridine ring.[1]

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.2 equivalents) to the cooled THF.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate LDA in situ.

-

In a separate flask, dissolve 2-chloro-5-methoxypyridine (1.0 equivalent) in anhydrous THF.

-

Add the solution of 2-chloro-5-methoxypyridine dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete lithiation.

-

Dissolve p-toluenesulfonyl cyanide (TsCN) (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methoxy-3-cyanopyridine.

Step 2: Synthesis of 2-(difluoromethyl)-5-methoxy-3-cyanopyridine

This transformation is achieved through a palladium-catalyzed cross-coupling reaction. The chloro substituent at the 2-position of the pyridine ring is replaced by a difluoromethyl group using (difluoromethyl)trimethylsilane (TMSCF2H) as the difluoromethyl source. The use of a specialized phosphine ligand, such as BrettPhos, is often beneficial for achieving high efficiency in such cross-coupling reactions involving aryl chlorides.[2][3]

Caption: A simplified catalytic cycle for the palladium-catalyzed difluoromethylation.

Procedure:

-